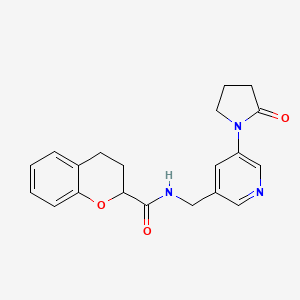

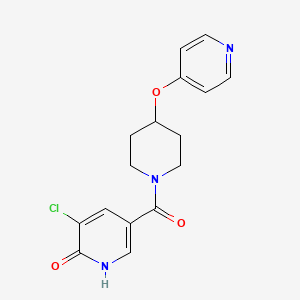

![molecular formula C17H21NO B2693664 2-{[(4-Butylphenyl)amino]methyl}phenol CAS No. 1041571-77-0](/img/structure/B2693664.png)

2-{[(4-Butylphenyl)amino]methyl}phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Catalytic Activities

2-{[(4-Butylphenyl)amino]methyl}phenol and similar compounds have been explored for their catalytic activities in various reactions. For instance, aminoalcohol phenolates, closely related to this compound, have been utilized as ligands for cis-dioxomolybdenum(VI) complexes, demonstrating catalytic efficiency in the epoxidation of cis-cyclooctene and sulfoxidation of methyl-p-tolylsulfide using tert-butyl hydroperoxide as the oxidant (Hossain et al., 2017). This highlights the potential of such compounds in facilitating important chemical transformations, contributing to the development of efficient catalytic systems.

Antioxidant and Biological Activities

Compounds structurally related to this compound have shown significant antioxidant activities, which could be crucial in developing therapeutic agents. For example, certain calcium antagonists with both calcium overload inhibition and antioxidant activity were studied for their structure-activity relationships, showcasing the importance of phenolic hydroxyl groups in their antioxidant activity (Kato et al., 1999). These findings suggest that similar compounds could serve as potential leads in the search for new drugs with dual functionalities.

Corrosion Inhibition

Amine derivative compounds, including 2-{[(4-hydroxyphenyl)amino]methyl}phenol, have been synthesized and investigated for their corrosion inhibition performance on mild steel in HCl medium. These compounds exhibited significant inhibition efficiency, with certain derivatives showing up to 92.56% efficiency. The structure of these molecules was confirmed through various spectroscopic analyses, and their protective mechanism was attributed to the formation of a protective film on the metal surface. This demonstrates the potential of such compounds in industrial applications for preventing metal corrosion (Boughoues et al., 2020).

Natural Sources and Bioactivities

2,4-Di-tert-butylphenol, a compound related to this compound, is a toxic secondary metabolite produced by various organisms, including bacteria, fungi, plants, and animals. It has been found in numerous species and exhibits potent toxicity against almost all testing organisms, including the producers themselves. The production of such autotoxic compounds raises questions about their natural roles, with evidence suggesting endocidal regulation as a primary function (Zhao et al., 2020).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[(4-butylanilino)methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c1-2-3-6-14-9-11-16(12-10-14)18-13-15-7-4-5-8-17(15)19/h4-5,7-12,18-19H,2-3,6,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMSBTTQYZUXKJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NCC2=CC=CC=C2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

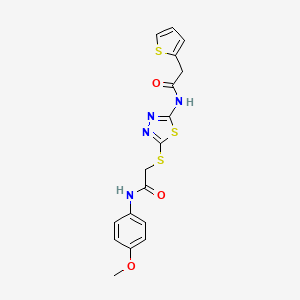

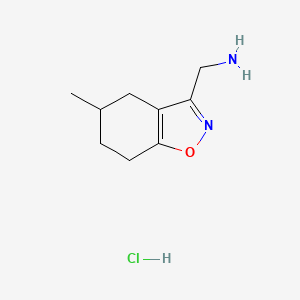

![2-[(E)-2-(6-Chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenyl]-3-methylquinoline-4-carboxylic acid](/img/structure/B2693586.png)

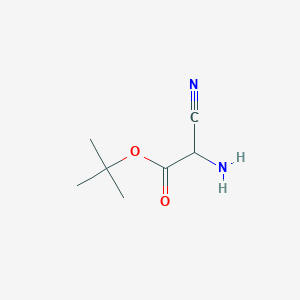

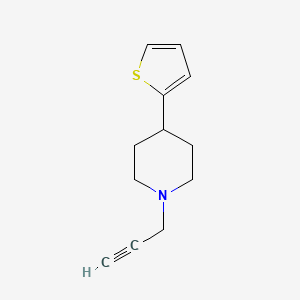

![2-Cyclopentylsulfanyl-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone](/img/structure/B2693587.png)

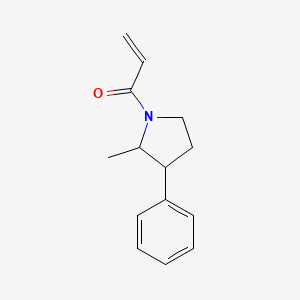

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2,3-dihydro-1-benzofuran-3-carboxamide;hydrochloride](/img/structure/B2693589.png)

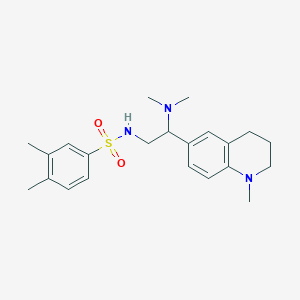

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B2693591.png)

![9-((2,5-Dichlorophenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2693602.png)

![[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B2693603.png)